molecular formula C8H6O3 B14414275 Prop-2-yn-1-yl furan-2-carboxylate CAS No. 83133-06-6

Prop-2-yn-1-yl furan-2-carboxylate

Cat. No.: B14414275
CAS No.: 83133-06-6
M. Wt: 150.13 g/mol
InChI Key: KURJAKWCBGPFNA-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted at the 2-position with a prop-2-yn-1-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with propargyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

Furan-2-carboxylic acid+Propargyl alcoholCatalystProp-2-yn-1-yl furan-2-carboxylate+Water\text{Furan-2-carboxylic acid} + \text{Propargyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Furan-2-carboxylic acid+Propargyl alcoholCatalyst​Prop-2-yn-1-yl furan-2-carboxylate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction may produce prop-2-yn-1-yl furan-2-carbinol.

Scientific Research Applications

Prop-2-yn-1-yl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of prop-2-yn-1-yl furan-2-carboxylate.

    Propargyl alcohol: Another precursor used in the esterification reaction.

    Methyl furan-2-carboxylate: A similar ester derivative with a

Properties

CAS No.

83133-06-6

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

prop-2-ynyl furan-2-carboxylate

InChI

InChI=1S/C8H6O3/c1-2-5-11-8(9)7-4-3-6-10-7/h1,3-4,6H,5H2

InChI Key

KURJAKWCBGPFNA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=CO1

Origin of Product

United States

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